Mulin-11,13-dien-20-oic acid
CAS No.:
Cat. No.: VC1874152
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H30O2 |
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Molecular Weight | 302.5 g/mol |
IUPAC Name | (3R,3aS,5aS,10aS,10bS)-5a,8-dimethyl-3-propan-2-yl-1,2,3,4,5,6,10a,10b-octahydrocyclohepta[g]indene-3a-carboxylic acid |
Standard InChI | InChI=1S/C20H30O2/c1-13(2)15-7-8-17-16-6-5-14(3)9-10-19(16,4)11-12-20(15,17)18(21)22/h5-6,9,13,15-17H,7-8,10-12H2,1-4H3,(H,21,22)/t15-,16+,17+,19-,20+/m1/s1 |
Standard InChI Key | VLUGUFKIJBWGCW-QQBOBMDFSA-N |
Isomeric SMILES | CC1=CC[C@@]2(CC[C@]3([C@H]([C@@H]2C=C1)CC[C@@H]3C(C)C)C(=O)O)C |
Canonical SMILES | CC1=CCC2(CCC3(C(C2C=C1)CCC3C(C)C)C(=O)O)C |
Introduction
Chemical Structure and Properties
Mulin-11,13-dien-20-oic acid possesses a characteristic mulinane skeleton with distinctive structural features that contribute to its biological activities. The compound contains a diene system at positions 11 and 13, and a carboxylic acid group at position 20, as indicated by its nomenclature. This structural arrangement plays a crucial role in the compound's reactivity and biological properties.
NMR spectroscopy has been instrumental in elucidating the complete structure of mulin-11,13-dien-20-oic acid. The compound exhibits characteristic signals in its 1H-NMR spectrum, including those associated with the diene system and various methyl groups that are typical of the mulinane skeleton . The full structural characterization of this compound has enabled researchers to understand its three-dimensional configuration and relate this to its biological activities.
The chemical formula of mulin-11,13-dien-20-oic acid corresponds to C20H30O2, reflecting its diterpene nature with 20 carbon atoms. The compound features a complex polycyclic ring system typical of mulinane-type diterpenoids, with multiple stereogenic centers that contribute to its specific spatial arrangement.
Natural Sources and Isolation
Mulin-11,13-dien-20-oic acid has been predominantly isolated from plants of the Azorella genus, particularly Azorella compacta . These plants are typically found in high-altitude regions of South America, particularly in the Andean mountains. Additionally, the compound has been reported from Mulinum crassifolium, a small cushion shrub commonly known as "chuquicán," "susurco," or "espinilla" that grows in northern Chile at altitudes above 3500 meters .
The isolation of mulin-11,13-dien-20-oic acid from natural sources typically involves extraction with organic solvents followed by various chromatographic techniques. In particular, column chromatography using silica gel with n-hexane and increasing amounts of ethyl acetate has been employed as an effective isolation method . The purification process often involves repeated chromatography steps, including Sephadex LH-20 permeation, to obtain the pure compound.
Traditional Uses of Source Plants
Plants containing mulin-11,13-dien-20-oic acid have a history of use in traditional medicine. For instance, Mulinum crassifolium is used in folk medicine primarily for the treatment of diabetes, and bronchial and intestinal disorders . Bitter-tasting infusions of the whole plant are commonly prepared in traditional healing practices. This ethnomedicinal background has provided researchers with valuable leads for investigating the biological activities of mulin-11,13-dien-20-oic acid and its derivatives.
Biological Activities
Mulin-11,13-dien-20-oic acid has demonstrated a range of significant biological activities that highlight its potential as a lead compound for drug development. Several studies have documented its diverse pharmacological properties, which are summarized in the following table:
Antimicrobial Activities
The compound has shown notable antimicrobial properties, particularly against parasitic organisms. Its trichomonicidal effects suggest potential applications in treating trichomoniasis, a common sexually transmitted infection . Similarly, its trypanocidal activity indicates possible utility in addressing diseases caused by trypanosomes, such as Chagas disease or sleeping sickness .
Transformations and Derivatives
Mulin-11,13-dien-20-oic acid serves as a valuable starting material for various chemical and microbial transformations, leading to derivatives with enhanced or novel biological activities. These transformations have expanded the chemical diversity of mulinane-type compounds and provided valuable structure-activity relationship data.
Microbial Transformations
Microbial transformation using filamentous fungi has proven to be an effective method for introducing specific modifications to the mulin-11,13-dien-20-oic acid structure. Notably, transformation using Mucor plumbeus has yielded two new derivatives: 16-hydroxy mulin-11,13-dien-20-oic acid and 7α,16-dihydroxy mulin-11,13-dien-20-oic acid . These microbial transformations offer advantages in terms of regioselectivity and stereoselectivity, often allowing modifications at positions that are challenging to target through conventional chemical synthesis.
The use of microbial transformation represents an environmentally friendly approach to structural modification, operating under mild conditions and potentially offering access to novel compounds with improved pharmacological profiles. The filamentous fungi employed in these transformations, including Mucor plumbeus, possess enzymatic systems capable of performing specific hydroxylations and other transformations on the complex mulinane skeleton .
Semi-Synthetic Derivatives
Chemical synthesis has been employed to create various semi-synthetic derivatives of mulin-11,13-dien-20-oic acid, particularly focusing on modifications at the C-20 carboxylic acid group. These transformations include reduction to the corresponding alcohol (mulin-11,13-dien-20-ol), oxidation to the aldehyde (mulin-11,13-dien-20-al), and esterification to form acetate esters (mulin-11,13-dien-20-yl acetate) .
The following table summarizes key semi-synthetic derivatives of mulin-11,13-dien-20-oic acid and their properties:
These semi-synthetic transformations have provided valuable insights into structure-activity relationships. Notably, the reduction of the carboxyl group to an unesterified primary alcohol appears to be crucial for enhancing antituberculosis activity, as evidenced by the superior activity of mulin-11,13-dien-20-ol compared to other derivatives .
Structure-Activity Relationships
The various derivatives of mulin-11,13-dien-20-oic acid have enabled researchers to establish important structure-activity relationships, particularly concerning antituberculosis activity. A significant finding is that complete reduction of the carboxyl group at C-20 to an unesterified primary alcohol substantially enhances anti-TB activity . This observation was confirmed when semi-synthetic derivatives with this modification proved to be more active than their natural precursors.
The lipophilicity of mulinane derivatives also appears to play a role in their biological activity. Modifications that alter the compound's lipophilicity can affect its ability to penetrate bacterial cell walls, potentially influencing antimicrobial efficacy . These structure-activity insights provide valuable guidance for the rational design of more potent mulinane-based therapeutic agents.
Activity Against Drug-Resistant Tuberculosis Strains
One of the most promising aspects of mulin-11,13-dien-20-oic acid derivatives is their activity against drug-resistant tuberculosis strains. Research has demonstrated that certain derivatives, particularly mulin-11,13-dien-20-ol (1a), exhibit potent activity against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) tuberculosis strains . This activity against resistant strains is particularly significant given the global challenge of antimicrobial resistance and the urgent need for new antituberculosis agents.
Analytical Characterization Methods
The structural elucidation and characterization of mulin-11,13-dien-20-oic acid and its derivatives have relied heavily on various analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy playing a central role. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to establish the complete structural features of these compounds .
Other analytical methods that have been utilized include:
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High-resolution mass spectrometry (HRMS) for molecular formula determination
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Infrared (IR) spectroscopy for functional group identification
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Thin-layer chromatography (TLC) for monitoring reactions and purification
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X-ray crystallography for absolute configuration determination in some cases
These analytical approaches have been instrumental in confirming the structures of newly isolated or synthesized mulinane derivatives, enabling researchers to establish clear structure-activity relationships.
Future Research Directions
The promising biological activities of mulin-11,13-dien-20-oic acid and its derivatives, particularly their activity against drug-resistant tuberculosis strains, suggest several potential avenues for future research:
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Further modification of the mulinane skeleton to optimize biological activity and pharmacokinetic properties
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Investigation of the mechanism of action against Mycobacterium tuberculosis and other pathogens
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Development of more efficient synthetic routes to key derivatives
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Exploration of potential synergistic effects with established antimicrobial agents
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Evaluation of in vivo efficacy and toxicity profiles to advance the most promising candidates toward clinical development
The continued exploration of mulin-11,13-dien-20-oic acid and related compounds may contribute significantly to the development of novel therapeutic agents, particularly for addressing the critical global challenge of drug-resistant tuberculosis.
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